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Compound of Interest

Compound Name: Quinoxalin-2-ylmethanamine

Cat. No.: B143339 Get Quote

Preamble: This document provides a detailed technical guide on the spectroscopic data and

synthetic methodology for Quinoxalin-2-ylmethanamine. A comprehensive search of available

literature did not yield a complete, verified set of experimental spectroscopic data (¹H NMR, ¹³C

NMR, IR, and Mass Spectrometry) for this specific compound. Therefore, this guide presents

spectroscopic data for closely related structural analogs, namely 2-methylquinoxaline and 2-

aminoquinoxaline, to provide a robust reference for researchers, scientists, and drug

development professionals. Predicted spectral characteristics for the target molecule are also

provided based on these analogs.

Introduction to Quinoxaline Scaffolds
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds,

forming the core structure of numerous biologically active molecules. Their wide-ranging

pharmacological activities, including antimicrobial, anticancer, and antiviral properties, have

established them as a significant scaffold in medicinal chemistry and drug discovery. The

precise characterization of these molecules is paramount and relies heavily on modern

spectroscopic techniques, which offer detailed insights into their molecular structure, purity, and

functionality.

Spectroscopic Data Summary
The following tables summarize the experimental spectroscopic data for 2-methylquinoxaline

and 2-aminoquinoxaline, which serve as key analogs for understanding the spectral properties

of Quinoxalin-2-ylmethanamine.
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Table 1: ¹H NMR Spectroscopic Data
Compound Solvent

Chemical Shift
(δ) ppm

Multiplicity Assignment

2-

Methylquinoxalin

e

CDCl₃ 8.75 s H-3

8.08 - 8.02 m H-5, H-8

7.74 - 7.72 m H-6, H-7

2.78 s -CH₃

Quinoxalin-2-

ylmethanamine

(Predicted)

CDCl₃ ~8.8 s H-3

~8.1 m H-5, H-8

~7.7 m H-6, H-7

~4.0 s -CH₂-

~1.5-2.0 br s -NH₂

Table 2: ¹³C NMR Spectroscopic Data
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Compound Solvent
Chemical Shift (δ)
ppm

Assignment

2-Methylquinoxaline CDCl₃ 155.0 C-2

143.0 C-3

141.5, 141.0 C-4a, C-8a

129.5, 129.2 C-6, C-7

129.0, 128.8 C-5, C-8

23.0 -CH₃

Quinoxalin-2-

ylmethanamine

(Predicted)

CDCl₃ ~156.0 C-2

~143.5 C-3

~141.0, 140.5 C-4a, C-8a

~129.8, 129.5 C-6, C-7

~129.2, 129.0 C-5, C-8

~45.0 -CH₂-

Table 3: IR Spectroscopic Data
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Compound Technique
Wavenumber
(cm⁻¹)

Assignment

2-Aminoquinoxaline KBr Pellet 3430, 3300 N-H stretching

1640 N-H bending

1610, 1570 C=N, C=C stretching

750
C-H out-of-plane

bending

Quinoxalin-2-

ylmethanamine

(Predicted)

KBr Pellet ~3400-3300 N-H stretching

~3050 Ar-H stretching

~2950-2850
C-H stretching

(aliphatic)

~1620 N-H bending

~1580, 1550 C=N, C=C stretching

~760
C-H out-of-plane

bending

Table 4: Mass Spectrometry Data
Compound Ionization Method

[M]+ or [M+H]⁺
(m/z)

Key Fragments
(m/z)

2-Methylquinoxaline EI 144 117, 90

2-Aminoquinoxaline EI 145 118, 91

Quinoxalin-2-

ylmethanamine

(Predicted)

ESI 160 [M+H]⁺ 143 (loss of NH₃)

Experimental Protocols
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The following sections detail a plausible synthetic route for Quinoxalin-2-ylmethanamine and

general procedures for its spectroscopic characterization.

Synthesis of Quinoxalin-2-ylmethanamine
A common and effective method for the synthesis of quinoxaline derivatives is the

condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For the synthesis of

Quinoxalin-2-ylmethanamine, a protected amino-acetaldehyde derivative would be a suitable

starting material.

Step 1: Synthesis of 2-(Phthalimidomethyl)quinoxaline

To a solution of o-phenylenediamine (1.08 g, 10 mmol) in ethanol (50 mL), add a solution of

N-phthaloyl-aminoacetaldehyde (2.03 g, 10 mmol) in ethanol (20 mL).

Add a catalytic amount of acetic acid (0.5 mL) to the mixture.

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer

Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.

The product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and

dry under vacuum to yield 2-(phthalimidomethyl)quinoxaline.

Step 2: Deprotection to yield Quinoxalin-2-ylmethanamine

Suspend the 2-(phthalimidomethyl)quinoxaline (2.75 g, 10 mmol) in ethanol (100 mL).

Add hydrazine hydrate (1.0 mL, 20 mmol) to the suspension.

Reflux the mixture for 2-4 hours. A white precipitate of phthalhydrazide will form.

Cool the reaction mixture and filter to remove the precipitate.

Concentrate the filtrate under reduced pressure.

Dissolve the residue in dichloromethane and wash with water.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield

Quinoxalin-2-ylmethanamine.

The product can be further purified by column chromatography on silica gel if necessary.

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be

recorded on a 400 or 500 MHz spectrometer. The sample would be dissolved in a suitable

deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with tetramethylsilane (TMS) as an internal

standard.

Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier Transform

Infrared (FT-IR) spectrometer. The sample would be prepared as a KBr pellet or analyzed as

a thin film. The spectrum would be recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectra would be recorded on a mass spectrometer using

Electrospray Ionization (ESI) to obtain the [M+H]⁺ ion and confirm the molecular weight.

Workflow Visualization
The following diagram illustrates the synthetic pathway for Quinoxalin-2-ylmethanamine.
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Caption: Synthetic route to Quinoxalin-2-ylmethanamine.

Conclusion and Recommendations
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While direct experimental spectroscopic data for Quinoxalin-2-ylmethanamine is not readily

available in the surveyed literature, the data from close structural analogs provides a strong

basis for its characterization. The predicted spectral data and the detailed synthetic protocol in

this guide are intended to facilitate further research and development of this and related

quinoxaline derivatives. It is recommended that future work focus on the synthesis and full

spectroscopic characterization of Quinoxalin-2-ylmethanamine to provide a definitive

experimental dataset for the scientific community.

To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of Quinoxalin-2-
ylmethanamine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b143339#spectroscopic-data-nmr-ir-mass-of-
quinoxalin-2-ylmethanamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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